铁氰化钡

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of barium ferrocyanide-related compounds often involves intricate processes. For instance, the ammonium, barium hexacyanoferrate(II) trihydrate is synthesized for the first time and characterized by various analytical techniques such as thermogravimetric and differential thermal analysis (TG–DTA), infrared (IR) and Raman spectroscopy, and X-ray diffraction methods, indicating a complex and carefully controlled synthesis process (Córdoba et al., 2015).

Molecular Structure Analysis

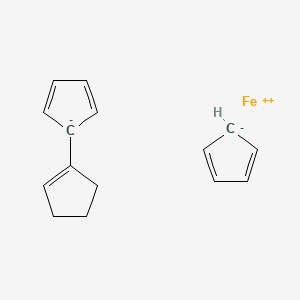

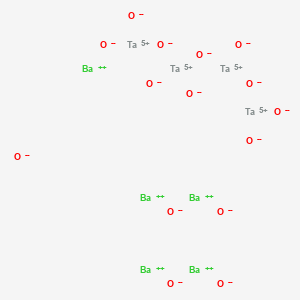

The molecular structure of barium ferrocyanide derivatives is characterized by detailed X-ray diffraction studies. The aforementioned compound, for instance, crystallizes in the trigonal R-3c space group, with the ferrocyanide anion forming an almost perfect octahedral shape, indicating a high degree of symmetry and structural specificity (Córdoba et al., 2015).

Chemical Reactions and Properties

Barium ferrocyanide and its derivatives exhibit unique chemical reactions and properties. The thermal decomposition process of these compounds, for example, has been studied using TG–DTA, revealing a specific mechanism of decomposition and highlighting the stability and reactivity of these compounds under various conditions (Córdoba et al., 2015).

Physical Properties Analysis

The physical properties of barium ferrocyanide derivatives are often investigated using techniques like magnetic measurements and X-ray analysis. These studies reveal the formation of specific phases, such as hexaferrite, and provide insights into the material's magnetic behavior, indicating potential applications in magnetic materials and devices (Roos, 1980).

Chemical Properties Analysis

Chemical properties, including electrochemical behavior, are key aspects of barium ferrocyanide derivatives. Studies involving cyclic voltammetry (CV), linear sweep voltammetry (LSV), and chronoamperometry (CA) of fabricated thin films express impressive electrical characteristics, suggesting potential applications in photovoltaic and electrochemical devices (Siraj et al., 2020).

科学研究应用

压电纳米发电机

对纳米结构压电能量收集器(包括钛酸钡)的研究显示出显着提高功率输出的潜力,因为它们具有高压电系数。纳米结构材料在能量收集中的应用进步突出了理解纳米尺度对压电和铁电效应的影响的重要性,为铁氰化钡在类似应用中的潜在效用提供了见解 (Briscoe & Dunn, 2015)。

钛酸钡的铁电特性

对机械应力下钛酸钡畴结构的研究揭示了钡化合物的铁电特性的见解。了解机械应力对铁电晶体的影响,包括畴转换和沿畴壁的裂纹扩展,可以为铁氰化钡在依赖铁电或压电特性的器件中的设计和应用提供信息 (Borodina & Kramarov, 2020)。

铁电材料中的损耗

对包括钛酸钡在内的铁电材料中能量损耗的研究提供了对导致能量耗散的内在和外在机制的全面理解。这项研究对于设计具有改进性能和降低损耗的机电设备至关重要,可能与铁氰化钡在类似环境中的应用相关 (Liu, Zhang, Jiang, & Cao, 2015)。

环境修复

通过同时吸附和生物降解处理含金属氰化物废水方面的研究表明铁氰化物材料在环境修复中的相关性。这项研究表明铁氰化钡在水处理和污染控制中的潜力,利用其化学性质吸附和降解污染物 (Dash, Balomajumder, & Kumar, 2008)。

未来方向

属性

CAS 编号 |

13821-06-2 |

|---|---|

产品名称 |

BARIUM FERROCYANIDE |

分子式 |

C6Ba2FeN6 |

分子量 |

486.6 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。